molecular formula C22H29NO3 B444986 5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide

5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide

Cat. No.: B444986
M. Wt: 355.5g/mol
InChI Key: MHNOFMUMNWXAMR-UHFFFAOYSA-N
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Description

5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide is an organic compound characterized by its unique structure, which includes a furan ring, a cyclohexyl group, and a tert-butylphenoxy moiety

Preparation Methods

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butylphenoxy group: This step often involves the use of tert-butylphenol and a suitable alkylating agent.

    Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction using cyclohexylamine.

    Formation of the carboxamide: This final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.

Chemical Reactions Analysis

5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring or the phenoxy group, using reagents such as halides or nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5g/mol

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide

InChI

InChI=1S/C22H29NO3/c1-22(2,3)16-9-11-18(12-10-16)25-15-19-13-14-20(26-19)21(24)23-17-7-5-4-6-8-17/h9-14,17H,4-8,15H2,1-3H3,(H,23,24)

InChI Key

MHNOFMUMNWXAMR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3

Origin of Product

United States

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